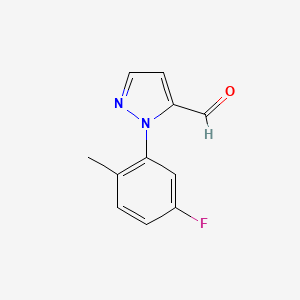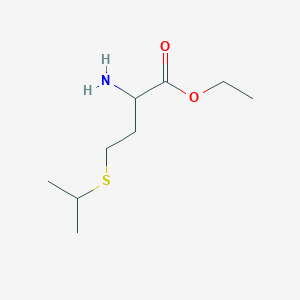
Ethyl s-isopropylhomocysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-ethyl S-(1-phenylethyl) carbonodithioate , has the chemical formula C11H14OS2 . It is an organic compound with the following properties:
Molecular Weight: 226.36 g/mol
Boiling Point: Approximately 315.5°C (predicted)
Méthodes De Préparation
The synthetic routes for Ethyl s-isopropylhomocysteinate are not widely documented. it can be prepared through esterification of homocysteine with ethyl chloroformate or ethyl chlorothioformate. The reaction conditions involve the use of base and anhydrous solvents. Industrial production methods are not well-established, and further research is needed in this area.
Analyse Des Réactions Chimiques
Ethyl s-isopropylhomocysteinate may undergo various reactions, including:
Esterification: Formation of the ester from homocysteine and ethanol.
Thiol-Disulfide Exchange: Interconversion between the thiol and disulfide forms.
Hydrolysis: Cleavage of the ester bond under acidic or basic conditions.
Common reagents and conditions:
Esterification: Ethanol, base (e.g., sodium hydroxide), anhydrous conditions.
Thiol-Disulfide Exchange: Thiols (e.g., mercaptoethanol), disulfides.
Hydrolysis: Acid (e.g., hydrochloric acid), base (e.g., sodium hydroxide).
Major products:
- The primary product is this compound itself.
Applications De Recherche Scientifique
Ethyl s-isopropylhomocysteinate finds applications in:
Chemical Research: As a building block for more complex molecules.
Biological Studies: Investigating thiol-disulfide exchange reactions.
Medicine: Potential use in drug development due to its thiol functionality.
Industry: Limited industrial applications, but further exploration is warranted.
Mécanisme D'action
The exact mechanism by which Ethyl s-isopropylhomocysteinate exerts its effects remains unclear. its thiol group suggests potential interactions with cellular redox processes and protein function.
Comparaison Avec Des Composés Similaires
Ethyl s-isopropylhomocysteinate is unique due to its specific substitution pattern. Similar compounds include homocysteine, cysteine, and other thiol-containing molecules.
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
ethyl 2-amino-4-propan-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C9H19NO2S/c1-4-12-9(11)8(10)5-6-13-7(2)3/h7-8H,4-6,10H2,1-3H3 |
Clé InChI |
TVLIJAZOPGSQCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCSC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13543087.png)

![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
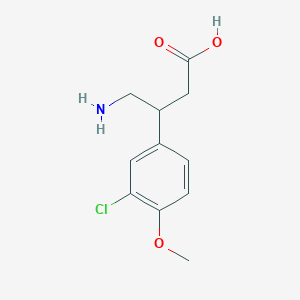
![[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
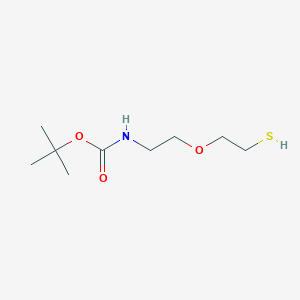
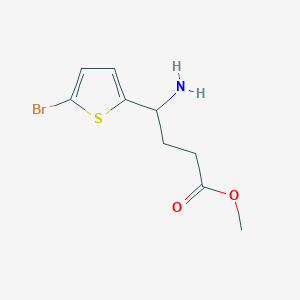
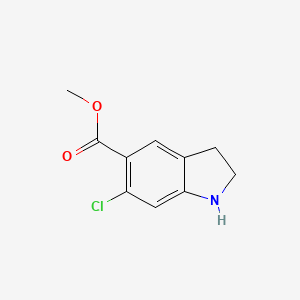
![2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13543147.png)
![1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13543150.png)

